molecular formula C17H32N2O2 B13475761 Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate

Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B13475761
M. Wt: 296.4 g/mol
InChI Key: PFONJASTBOQREP-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and two piperidine rings, one of which is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl 4-methylpiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets such as enzymes and receptors. It serves as a model compound for investigating the structure-activity relationships of piperidine-based drugs .

Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the industrial sector, tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate is unique due to its dual piperidine ring structure and the presence of a tert-butyl ester group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 4-methyl-4-(4-methylpiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-14-6-10-19(11-7-14)17(5)8-12-18(13-9-17)15(20)21-16(2,3)4/h14H,6-13H2,1-5H3

InChI Key

PFONJASTBOQREP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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